2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene
Description
2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene is a halogenated aromatic ether with the molecular formula C₉H₉BrClO₂. Its structure features a bromine atom at position 2, a chlorine atom at position 1, and a 2-methoxyethoxy group at position 4 of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents and ether-linked solubility-enhancing groups .
Properties
IUPAC Name |
2-bromo-1-chloro-4-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILWZTKEUIOWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718409 | |
| Record name | 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-16-3 | |
| Record name | 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-4-(2-methoxyethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups on the benzene ring can facilitate nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.
Friedel-Crafts Alkylation: Alkyl halides (e.g., methyl chloride) and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Bromination: Introduction of additional bromine atoms at specific positions on the benzene ring.
Nitration: Formation of nitro-substituted derivatives.
Friedel-Crafts Alkylation: Formation of alkyl-substituted derivatives.
Scientific Research Applications
2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of bromine and chlorine atoms on the benzene ring makes it a reactive intermediate, capable of forming covalent bonds with various nucleophiles. This reactivity is harnessed in the synthesis of complex molecules and in the modification of existing compounds .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its substituents. Below is a comparison with structurally related analogs:
Table 1: Key Structural Differences and Properties
Physicochemical Properties
- Solubility : The 2-methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to methoxy or ethoxy analogs .
- Reactivity: The chlorine atom at position 1 increases electrophilicity, making the compound more reactive in Suzuki-Miyaura couplings compared to non-chlorinated analogs like 1-Bromo-4-(2-methoxyethoxy)benzene .
- Thermal Stability : Bulkier substituents (e.g., trifluoromethoxy) reduce thermal stability due to steric hindrance .
Biological Activity
2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene is an organic compound characterized by its halogenated aromatic structure, which includes a benzene ring substituted with both bromine and chlorine atoms, as well as a 2-(2-methoxyethoxy) group. This structural configuration potentially enhances the compound's solubility and reactivity, making it a subject of interest in medicinal chemistry and drug development.
The molecular formula of this compound is C10H12BrClO2. The presence of halogen atoms (bromine and chlorine) significantly influences its physical and chemical properties, including polarity and solubility. These characteristics are critical for biological interactions, as they can affect how the compound interacts with biological targets.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Halogenated aromatic compounds are known to interact with various biological systems, influencing enzyme activity and serving as intermediates in drug synthesis. This section summarizes potential biological activities based on related compounds.
Potential Biological Activities
- Anticancer Activity : Similar halogenated compounds have demonstrated anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, certain brominated compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers .
- Antimicrobial Properties : Compounds with similar structural features have exhibited antimicrobial activity against various pathogens. The presence of halogens can enhance the potency of these compounds against bacterial and fungal strains.
- Enzyme Interaction : Research indicates that halogenated aromatic compounds can modulate enzyme activity, potentially acting as inhibitors or activators of specific biochemical pathways.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene | Similar halogen substitutions | Lacks the specific 2-bromo position |
| 1-Bromo-3-chlorobenzene | Simple bromo and chloro substitutions | No ether functional group |
| 1-Bromo-4-chlorobenzene | Similar halogenated structure | Does not contain the methoxyethyl group |
The unique substitution pattern of this compound may enhance its solubility and reactivity, making it particularly valuable in organic synthesis and pharmaceutical applications.
Case Studies and Research Findings
While direct studies on this compound are scarce, research on related compounds provides insight into its potential applications:
- Anticancer Studies : A study on brominated quinazolines demonstrated significant inhibitory activity against cancer cell lines, with IC50 values indicating potent anticancer effects . This suggests that similar halogenated structures could exhibit comparable efficacy.
- Antimicrobial Research : Research has shown that halogenated phenolic compounds possess strong antimicrobial properties, which could be extrapolated to predict similar activities for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
